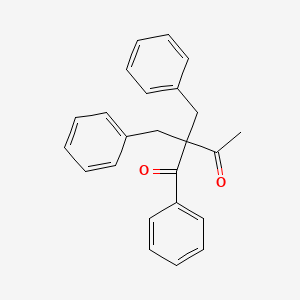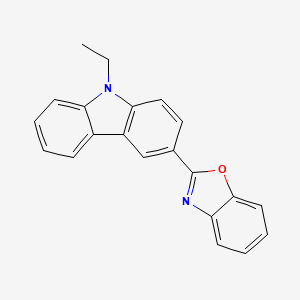
9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl-: is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. The specific structure of this compound includes a carbazole core substituted with a benzoxazole group and an ethyl group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenyl derivatives using palladium-catalyzed reactions.
Introduction of the Benzoxazole Group: The benzoxazole group is introduced via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.
Ethylation: The ethyl group is added through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
In industrial settings, the production of 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its strong luminescent properties. It can be used in imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. The presence of the benzoxazole group is particularly significant in enhancing biological activity.
Industry
In the industrial sector, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it a valuable component in advanced materials.
Mecanismo De Acción
The mechanism by which 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzoxazole group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Carbazole, 3,6-bis(2-benzoxazolyl)-9-[4-(2-benzoxazolyl)phenyl]
- 9H-Carbazole-3,6-diamine, 9-[4,4’‘-bis(2-benzoxazolyl)-2,2’‘,3,3’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl]
Uniqueness
Compared to similar compounds, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological research.
Propiedades
Número CAS |
173463-47-3 |
|---|---|
Fórmula molecular |
C21H16N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(9-ethylcarbazol-3-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C21H16N2O/c1-2-23-18-9-5-3-7-15(18)16-13-14(11-12-19(16)23)21-22-17-8-4-6-10-20(17)24-21/h3-13H,2H2,1H3 |
Clave InChI |
OODYDDJFOIQGBQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C3=NC4=CC=CC=C4O3)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


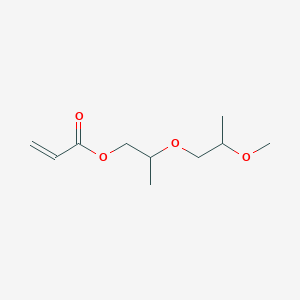
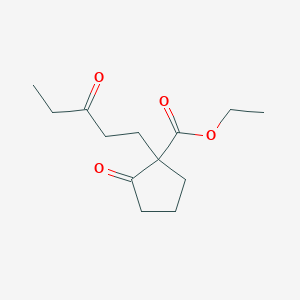
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
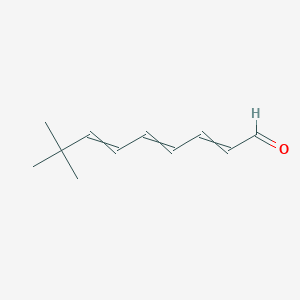
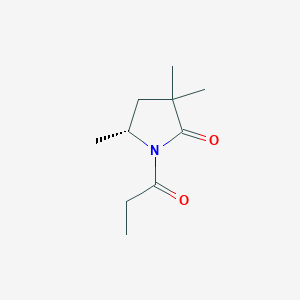

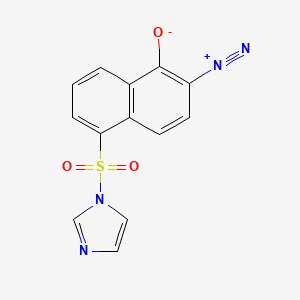
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
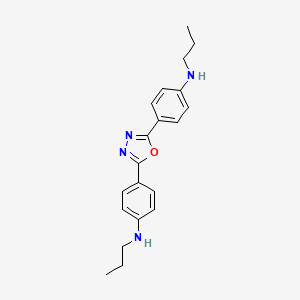
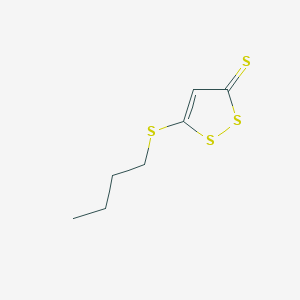
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
